16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is a synthetic steroid compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Cyclization: Formation of the characteristic ring structures.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification systems to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroids.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and hormonal treatments.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets may vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregn-5-en-3-ol: A related steroid with similar structural features.
Pregn-5-ene-3,20-diol: Another compound with comparable functional groups and ring systems.
Uniqueness
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is unique due to its specific methylation pattern and the presence of distinct functional groups
Eigenschaften
CAS-Nummer |
95807-38-8 |
---|---|
Molekularformel |
C22H36O |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,16S,17R)-17-ethyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H36O/c1-5-18-14(2)12-20-17-7-6-15-13-16(23)8-10-21(15,3)19(17)9-11-22(18,20)4/h6,14,16-20,23H,5,7-13H2,1-4H3/t14-,16-,17+,18+,19-,20-,21-,22+/m0/s1 |
InChI-Schlüssel |
RWJGYWHJHPBPHZ-NCDFPOODSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C |
Kanonische SMILES |
CCC1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.